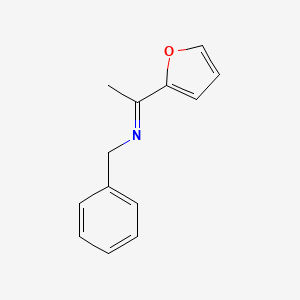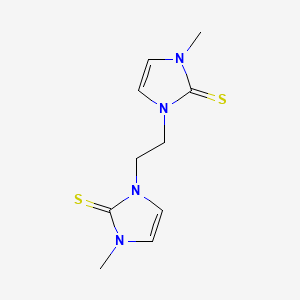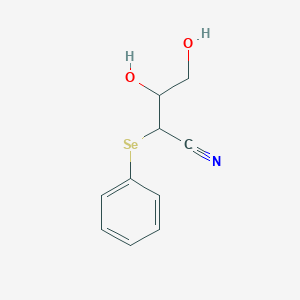
3,4-Dihydroxy-2-(phenylselanyl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-2-(phenylselanyl)butanenitrile: is an organic compound that features a unique combination of functional groups, including hydroxyl, nitrile, and phenylselanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroxybutanenitrile with phenylselenyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Formation of 3,4-dioxo-2-(phenylselanyl)butanenitrile.
Reduction: Formation of 3,4-dihydroxy-2-(phenylselanyl)butylamine.
Substitution: Formation of 3,4-dihydroxy-2-(substituted phenylselanyl)butanenitrile.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used to study the effects of selenium-containing compounds on cellular processes. Selenium is known for its antioxidant properties and its role in enzyme function .
Medicine: The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design .
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials that require specific functional group arrangements .
Mecanismo De Acción
The mechanism by which 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile exerts its effects involves the interaction of its functional groups with biological molecules. The phenylselanyl group can interact with thiol groups in proteins, potentially altering their function. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
3,4-Dihydroxy-2-butanone: Lacks the phenylselanyl group, making it less versatile in certain chemical reactions.
3,4-Dihydroxy-2-(methylselanyl)butanenitrile: Contains a methylselanyl group instead of a phenylselanyl group, which can affect its reactivity and biological activity.
Uniqueness: 3,4-Dihydroxy-2-(phenylselanyl)butanenitrile is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
666718-13-4 |
|---|---|
Fórmula molecular |
C10H11NO2Se |
Peso molecular |
256.17 g/mol |
Nombre IUPAC |
3,4-dihydroxy-2-phenylselanylbutanenitrile |
InChI |
InChI=1S/C10H11NO2Se/c11-6-10(9(13)7-12)14-8-4-2-1-3-5-8/h1-5,9-10,12-13H,7H2 |
Clave InChI |
XFVLYTDHNPEYIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]C(C#N)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
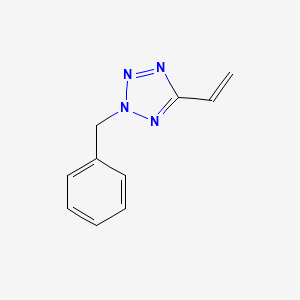
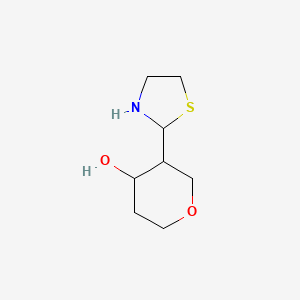
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)

![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
![2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12548641.png)
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)
